molecular formula C16H17N5O3S2 B2504838 benzo[c][1,2,5]thiadiazol-5-yl(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone CAS No. 2034428-53-8

benzo[c][1,2,5]thiadiazol-5-yl(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone

Cat. No.: B2504838
CAS No.: 2034428-53-8
M. Wt: 391.46
InChI Key: SBUUWMXLCQOZCJ-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazol-5-yl(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H17N5O3S2 and its molecular weight is 391.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • A study by Starrett et al. (1989) explored the synthesis of imidazo[1,2-a]pyridines substituted at the 3-position as potential antiulcer agents, focusing on their antisecretory and cytoprotective properties. Although the compounds did not show significant antisecretory activity, several demonstrated good cytoprotective properties in ethanol and HCl models, highlighting the therapeutic potential of related chemical structures (Starrett et al., 1989).

Molecular Aggregation and Solvent Effects

  • Research by Matwijczuk et al. (2016) on 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol and its derivatives in organic solvents revealed that molecular aggregation is significantly influenced by solvent type and concentration. This study underscores the importance of understanding solvent effects on molecular behavior, which can be critical for the design of new materials and drugs (Matwijczuk et al., 2016).

Inhibition of Carbonic Anhydrase Isozymes

  • A series of sulfonamides incorporating various moieties was investigated for their inhibition of human carbonic anhydrase isozymes, demonstrating low nanomolar activity against certain isozymes. This study, conducted by Alafeefy et al. (2015), highlights the potential for designing selective inhibitors for therapeutic applications (Alafeefy et al., 2015).

Anti-mycobacterial Chemotypes

  • Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as a new anti-mycobacterial chemotype. Their study provides insights into the structural diversity of benzo[d]thiazole-2-carboxamides and their potential as anti-tubercular agents, underscoring the importance of continued research into novel chemotypes for combating tuberculosis (Pancholia et al., 2016).

Mechanism of Action

While the exact mechanism of action of this specific compound is not mentioned in the search results, benzo[c][1,2,5]thiadiazoles are known to possess potent pharmacological activities, including anticancer potential . They are often used in the development of new drugs .

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3S2/c1-20-9-6-17-16(20)26(23,24)12-4-7-21(8-5-12)15(22)11-2-3-13-14(10-11)19-25-18-13/h2-3,6,9-10,12H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUUWMXLCQOZCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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